![molecular formula C17H16N2O3 B12886882 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde CAS No. 122320-76-7](/img/structure/B12886882.png)
4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Alkylation: The benzoxazole core is then alkylated using appropriate alkyl halides to introduce the benzo[d]oxazol-2-ylmethyl group.
Amination: The alkylated product undergoes amination to introduce the amino group.
Etherification: The amino group is then reacted with ethylene oxide to form the ethoxy linkage.
Formylation: Finally, the compound is formylated using Vilsmeier-Haack reaction to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
科学的研究の応用
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzylamine
Uniqueness
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is unique due to its specific structural features, including the presence of both benzoxazole and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
122320-76-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2 |
InChIキー |
OIDYXGCDXIIXFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


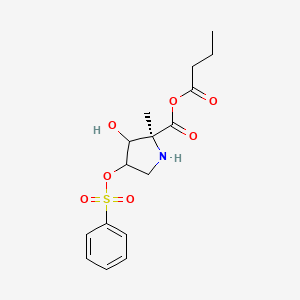

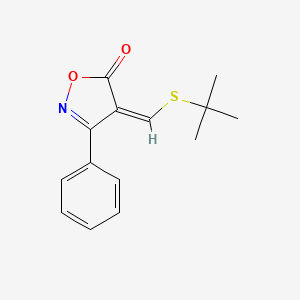

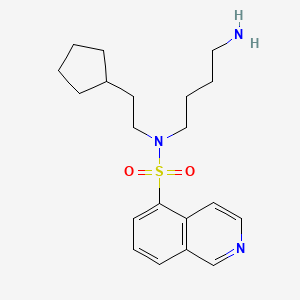
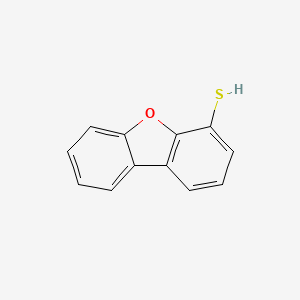
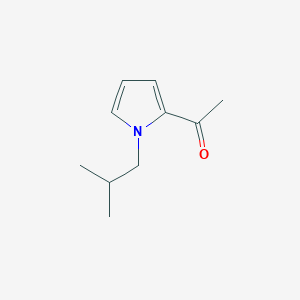


![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
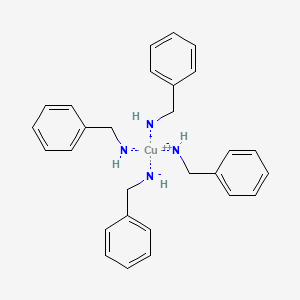
![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)
![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
